1-Acetyl-2-methyl-1h-indole-3-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
1-acetyl-2-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-8-11(7-14)10-5-3-4-6-12(10)13(8)9(2)15/h3-7H,1-2H3 |
InChI Key |
LCFYICYGLAFRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)C)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 1 Acetyl 2 Methyl 1h Indole 3 Carbaldehyde and Analogs
Direct Formylation Approaches for Indole-3-carbaldehydes
The introduction of a formyl (-CHO) group at the C3 position of indole (B1671886) is a critical transformation in the synthesis of many biologically active compounds and is the most common position for electrophilic substitution. researchgate.netekb.eg Several classical and modern formylation methods are employed for this purpose.
Vilsmeier-Haack Reaction Mechanisms and Applications
The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. acs.orgsioc-journal.cn It is often considered a convenient and high-yielding method for preparing indole-3-carbaldehydes. ekb.eg
The reaction typically involves the use of a phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), which react to form an electrophilic chloroiminium ion known as the Vilsmeier reagent. researchgate.netgoogle.com This reagent then attacks the electron-rich C3 position of the indole ring. Subsequent hydrolysis of the resulting iminium intermediate yields the desired indole-3-carbaldehyde. researchgate.net
Recent advancements have led to the development of catalytic versions of the Vilsmeier-Haack reaction, which avoid the use of stoichiometric and caustic POCl₃. acs.org One such method utilizes a P(III)/P(V)=O cycle to achieve the direct formylation of indoles under milder conditions. acs.orgorgsyn.org This catalytic approach has also been successfully applied to the synthesis of C1-deuterated indol-3-carboxaldehydes using DMF-d7 as the deuterium (B1214612) source, providing products with very high levels of deuteration. acs.org
Reimer-Tiemann and Grignard Formylation Pathways
The Reimer-Tiemann reaction is another classic method for the ortho-formylation of phenols, which can also be applied to electron-rich heterocycles like indoles. wikipedia.orgmychemblog.comunacademy.com The reaction typically employs chloroform (B151607) (CHCl₃) and a strong base, such as potassium hydroxide (B78521) (KOH), to generate a highly reactive dichlorocarbene (:CCl₂) intermediate. chemistnotes.comjk-sci.com This electrophile then attacks the indole ring.
However, when applied to indoles, the Reimer-Tiemann reaction can sometimes lead to an "abnormal" pathway, resulting in ring expansion. chemistnotes.com Instead of the expected formylated product, this abnormal reaction can produce quinoline derivatives, such as 3-chloroquinoline. chemistnotes.com
Formylation can also be achieved using Grignard reagents. The Bouveault aldehyde synthesis, for example, involves the reaction of a Grignard reagent with a N,N-disubstituted formamide (B127407) (like DMF) to produce an aldehyde after hydrolysis. wikipedia.org While this is a general method, its application to a pre-formed indole Grignard reagent (formed by deprotonating the N-H group) would typically lead to N-formylation. A more direct C3-formylation pathway involves the reaction of a Grignard reagent with formic acid in tetrahydrofuran (THF), which has been shown to produce aldehydes in good yields.
Formylation of Indole Potassium Salts
A direct method for the synthesis of indole-3-carbaldehyde involves the carbonylation of an indole salt. ekb.eg Specifically, the potassium salt of indole can be reacted with carbon monoxide under conditions of high temperature (135-150°C) and pressure (approx. 490 atm). acs.org This process directly introduces a formyl group at the C3 position. The same methodology has been successfully applied to substituted indoles; for instance, the potassium salt of 2-methylindole (B41428) reacts under similar conditions to produce 2-methyl-3-indolecarboxaldehyde in a 56% yield. acs.org
Targeted Synthesis of N-Acylated and 2-Substituted Indole-3-carbaldehydes
The synthesis of the specifically substituted 1-acetyl-2-methyl-1H-indole-3-carbaldehyde requires a strategic sequence of reactions. A common and logical approach involves first synthesizing the 2-methylindole scaffold, followed by C3-formylation, and concluding with N-acetylation.
N-Acetylation Strategies for 1-Acetyl-1H-indole-3-carbaldehyde Precursors
The final step in one of the most efficient synthetic routes to the target compound is the N-acetylation of a 2-methyl-1H-indole-3-carbaldehyde precursor. This involves introducing an acetyl group onto the nitrogen atom of the indole ring.
N-acylation of indole-3-carbaldehyde and its derivatives can be readily achieved using standard acylation agents. The reaction of an indole-3-carbaldehyde precursor with acetyl chloride or acetic anhydride (B1165640) in the presence of a base affords the corresponding N-acetylated product. acgpubs.org For example, N-acetylation of various indole-3-yl derivatives has been accomplished using acetyl chloride to yield the 1-acetyl-1H-indol-3-yl products. acgpubs.org The success of the reaction can be confirmed spectroscopically by the disappearance of the N-H proton signal in ¹H NMR spectra.
| Precursor | Acylating Agent | Base/Conditions | Product |
|---|---|---|---|
| Indole-3-carboxaldehyde (B46971) | 3-Chloroacetylchloride | Triethylamine (B128534) | 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde |
| Indole-3-yl derivatives | Acetyl chloride | Not specified | N-acetyl-1H-indol-3-yl derivatives |
Introduction of 2-Methyl Group in Indole Scaffolds
The synthesis of the 2-methylindole core is a prerequisite for the targeted synthesis of this compound. Several named reactions are effective for this purpose.
The Madelung synthesis involves the base-catalyzed cyclization of N-acyl-o-toluidines at high temperatures. bhu.ac.in For example, heating acetyl-o-toluidide with a strong base like sodium amide can produce 2-methylindole in high yields (80-83%). orgsyn.org While traditionally requiring harsh conditions, modern variations using organolithium bases allow the reaction to proceed under milder temperatures. bhu.ac.in
Another prominent method is the Fischer indole synthesis , which is one of the most widely used methods for preparing indoles. bhu.ac.in This reaction involves the acid-catalyzed cyclization of an arylhydrazone. To produce 2-methylindole, acetone (B3395972) phenylhydrazone is treated with an acid catalyst like zinc chloride at elevated temperatures. orgsyn.org
A further route involves the reduction of a suitably substituted nitroarene. For example, 2-nitrophenyl acetone can be reduced with iron in the presence of acetic acid to yield 2-methylindole. google.com Once the 2-methylindole scaffold is obtained, it can be formylated at the C3 position using the methods described in section 2.1, such as the Vilsmeier-Haack reaction or the carbonylation of its potassium salt, to yield 2-methyl-1H-indole-3-carbaldehyde, the direct precursor for the final N-acetylation step. acs.org
| Synthetic Method | Starting Material(s) | Key Reagents/Conditions | Product |
|---|---|---|---|
| Madelung Synthesis | Acetyl-o-toluidide | Sodium amide, 240–260°C | 2-Methylindole |
| Fischer Indole Synthesis | Acetone phenylhydrazone | Zinc chloride, 180°C | 2-Methylindole |
| Nitroarene Reduction | 2-Nitrophenyl acetone | Iron, Acetic acid | 2-Methylindole |
Multi-component Reaction Strategies for Indole-3-carbaldehyde Derivatives
Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures from simple starting materials in a single step. nih.gov 1H-Indole-3-carbaldehyde and its derivatives are particularly well-suited as precursors in MCRs for generating structurally diverse and biologically relevant molecules. nih.gov These reactions offer significant advantages in terms of atom economy, procedural simplicity, and the ability to construct large libraries of compounds for drug discovery.
A variety of MCRs have been developed that utilize indole-3-carbaldehyde derivatives as key building blocks. For instance, a one-pot, three-component reaction involving indole-3-aldehydes, an active methylene (B1212753) compound, and a nitrogen source can lead to the formation of highly substituted pyridines. In one such example, 3-acetylindole (B1664109), aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate, in the presence of piperidine as a catalyst, yielded 6-indolylpyridine-3-carbonitrile derivatives. nih.gov Another approach involves the condensation of indole-3-carbaldehyde derivatives with benzil and anilines to produce tetra-arylimidazoles, a reaction catalyzed by Zn2+ supported on montmorillonite KSF. nih.gov
The versatility of MCRs is further demonstrated in the synthesis of indolylmalonamides through a three-component reaction of indole derivatives, chromene-3-carboxylates, and amines, catalyzed by La(OTf)3. nih.gov L-proline has also been utilized as an organocatalyst in the condensation of indoles, aldehydes, and malononitrile (B47326), affording 3-indole derivatives in good to excellent yields under environmentally friendly conditions. researchgate.net These examples underscore the broad applicability of MCRs in generating a wide range of functionalized indole heterocycles. arkat-usa.org
Biosynthetic Pathways and Biotransformation Approaches
Nature provides elegant and efficient routes for the synthesis of complex molecules. Understanding and harnessing these biosynthetic pathways can offer sustainable and environmentally benign alternatives to traditional chemical synthesis.
Microbial and Enzymatic Synthesis of Indole-3-carbaldehydes
The biosynthesis of indole-3-carbaldehyde and its derivatives is observed in various organisms, including plants and microbes. In the plant Arabidopsis thaliana, derivatives of indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH) are synthesized from tryptophan through indole-3-acetaldoxime and indole-3-acetonitrile as intermediates. nih.gov Key enzymes in this pathway include ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1), which oxidizes ICHO to ICOOH, and Cytochrome P450 (CYP) 71B6, which can convert indole-3-acetonitrile into ICHO and ICOOH. nih.gov
Microorganisms also possess the enzymatic machinery to produce indole-3-acetic acid (IAA), a plant hormone, through various tryptophan-dependent pathways. researchgate.netmdpi.com Some of these pathways involve indole-3-acetaldehyde as a key intermediate, which can be oxidized to IAA. researchgate.net While the direct microbial synthesis of this compound is not extensively documented, the existing knowledge of microbial pathways for related indole compounds provides a foundation for future biocatalytic approaches.
Biotransformation of L-Tryptophan and Indole-3-acetic Acid
The biotransformation of L-tryptophan is a central process in the biosynthesis of many indole-containing compounds. In parasitic plants of the genus Orobanche, L-tryptophan is directly metabolized to indole-3-carboxaldehyde, which is then further converted to indole-3-methanol and indole-3-carboxylic acid. nih.gov This metabolic route also occurs with D-tryptophan, tryptamine (B22526), and indole-3-acetic acid as substrates. nih.gov
In Arabidopsis thaliana, the root system is capable of synthesizing indole-3-acetic acid from L-tryptophan, with indole-3-acetonitrile being a key intermediate. nih.gov This demonstrates the plant's capacity to transform tryptophan into functionalized indole derivatives. The intricate network of enzymatic reactions involved in tryptophan metabolism highlights the potential for utilizing whole-cell or isolated enzyme systems for the targeted synthesis of specific indole-3-carbaldehydes.
Catalytic Methods in Indole-3-carbaldehyde Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the construction and functionalization of molecules. Both transition metal catalysis and organocatalysis have been successfully applied to the synthesis of indole-3-carbaldehyde and its derivatives.
Transition Metal Catalysis for Indole Functionalization
Transition metal-catalyzed reactions, particularly C-H functionalization, have become indispensable tools for the direct modification of the indole nucleus. scribd.comresearchgate.net These methods allow for the introduction of various substituents at specific positions of the indole ring, often with high regioselectivity. Metals such as palladium, rhodium, cobalt, and copper have been employed in a range of transformations including arylation, alkenylation, and alkynylation of indoles. scribd.commdpi.com
For instance, cobalt-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines provides an efficient route to substituted indoles. mdpi.com While direct catalytic methods for the synthesis of this compound are specific, the broader field of transition metal-catalyzed indole functionalization provides a powerful toolkit for accessing a wide array of substituted indole precursors. rsc.org
Organocatalytic Approaches to Substituted Indoles
Organocatalysis has emerged as a complementary and often more sustainable alternative to metal-based catalysis. rsc.org Chiral organocatalysts can facilitate the asymmetric synthesis of indole derivatives, leading to the formation of enantiomerically enriched products. rsc.orgacs.org These catalysts operate through various activation modes, enabling a wide range of transformations. nih.gov
Organocatalytic strategies have been successfully applied to the synthesis of substituted carbazoles from indole precursors in an aqueous medium, demonstrating the potential for green chemistry approaches. rsc.org The development of organocatalytic methods for the de novo synthesis of the indole ring itself, such as the asymmetric 5-endo-dig cyclization of o-alkynylanilines catalyzed by chiral phosphoric acid, further expands the scope of this field. nih.gov These approaches offer promising avenues for the synthesis of complex and chiral indole-containing molecules. rsc.org
Chemical Reactivity and Transformation Pathways of 1 Acetyl 2 Methyl 1h Indole 3 Carbaldehyde
Aldehyde Group Reactivity
The aldehyde functional group at the C3 position is a primary site for chemical reactions, enabling the construction of more complex molecular architectures through oxidation, condensation, and imine-forming reactions.
Oxidation Reactions
The aldehyde group of indole-3-carbaldehydes can be readily oxidized to the corresponding carboxylic acid. wikipedia.org For instance, the parent compound, indole-3-carbaldehyde, is easily oxidized to indole-3-carboxylic acid. wikipedia.org Similarly, 1-methyl-indole-3-acetaldehyde, a related compound, undergoes oxidation to yield 1-methyl-indole-3-carboxaldehyde. dtic.mil While specific studies on 1-Acetyl-2-methyl-1H-indole-3-carbaldehyde are not extensively documented, it is anticipated to undergo similar transformations. Standard oxidizing agents can convert the aldehyde to a carboxylic acid, yielding 1-Acetyl-2-methyl-1H-indole-3-carboxylic acid. This transformation is a key step in the synthesis of various indole (B1671886) derivatives with potential pharmacological activities. bipublication.com
Table 1: Representative Oxidation Reactions of Indole Aldehydes
| Starting Material | Product | Reagents and Conditions | Reference |
| Indole-3-acetic acid | 1H-indole-3-carboxaldehyde | Sodium periodate (B1199274) catalyzed by manganese(III)-salophen complex | ekb.egresearchgate.net |
| Skatole (3-methylindole) | 1H-indole-3-carboxaldehyde | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), THF/water | ekb.eg |
| 1-Methyl-indole-3-acetaldehyde | 1-Methyl-indole-3-carboxaldehyde | Horseradish peroxidase, acidic pH | dtic.mil |
Condensation Reactions (e.g., Henry, Knoevenagel, Aldol, Claisen)
The aldehyde group of this compound is a prime candidate for various carbon-carbon bond-forming condensation reactions with active methylene (B1212753) compounds. nih.govbas.bg These reactions provide a powerful tool for extending the carbon framework at the C3 position.
The Knoevenagel condensation is a widely utilized reaction for indole-3-carbaldehydes. It involves the reaction of the aldehyde with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, typically catalyzed by a weak base like piperidine. nih.govacgpubs.orgresearchgate.net This reaction leads to the formation of α,β-unsaturated products. For example, indole-3-carboxaldehyde (B46971) reacts with various active methylene compounds to yield the corresponding condensation products, which can then be N-acetylated. acgpubs.orgacgpubs.org Although direct Knoevenagel reactions on this compound are not specifically detailed, its structural similarity suggests it would readily participate in such transformations.
The Henry reaction , involving the condensation with nitroalkanes like nitromethane, is another important transformation. Indole-3-carbaldehyde itself undergoes a Henry reaction to produce 3-nitrovinyl indole, demonstrating the aldehyde's electrophilicity. wikipedia.org
Aldol and Claisen-Schmidt condensations, involving reactions with ketones or other aldehydes, are also feasible, leading to the formation of α,β-unsaturated ketones (chalcones) or other extended conjugated systems. These reactions are fundamental in building complex molecular scaffolds from simpler indole precursors.
Table 2: Examples of Condensation Reactions with Indole-3-carbaldehyde
| Reaction Type | Aldehyde | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |
| Knoevenagel | Indole-3-carboxaldehyde | Malononitrile, Dimethyl malonate, etc. | Acetic acid, Piperidine | α,β-Unsaturated indole derivatives | acgpubs.org |
| Knoevenagel | Indole-3-carboxaldehyde | 2-Cyanoethanthioamide | - | 2-Cyano-3-(1H-indol-3-yl)prop-2-enethioamide | researchgate.net |
| Knoevenagel | Pyridinecarbaldehydes | Malononitrile, Ethyl cyanoacetate | Catalyst-free, H2O:EtOH | Electron-deficient alkenes | bas.bg |
| Henry | Indole-3-carbaldehyde | Nitromethane | Base | 3-Nitrovinyl indole | wikipedia.org |
Schiff Base Formation
The condensation of the aldehyde group with primary amines is a fundamental reaction that yields imines, commonly known as Schiff bases. wjpsonline.comajchem-b.com This reaction is reversible and typically catalyzed by acid or base. wjpsonline.com Schiff bases derived from indole-3-carboxaldehyde are of significant interest due to their diverse biological activities and roles as synthetic intermediates. nih.govnveo.org
This compound is expected to react with a variety of primary amines, including amino acids and aminophenols, to form the corresponding Schiff bases. nih.gov A notable example is the reaction of 1-acetyl-1H-indole-3-carbaldehyde with thiosemicarbazide (B42300) to form 1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone, a stable imine derivative. sigmaaldrich.com The formation of these C=N double bonds provides a versatile handle for further synthetic modifications or for introducing metal-coordinating sites into the molecule. nveo.orgnih.gov
Table 3: Schiff Base Formation from Indole Aldehydes
| Aldehyde | Amine | Conditions | Product | Reference |
| Indole-3-carboxaldehyde | L-amino acids (histidine, glutamic acid, etc.) | Condensation | Heterocyclic Schiff bases | nih.gov |
| Indole-2-carbaldehyde | Substituted amines | Glacial acetic acid, 80-90°C | Substituted imines | ajchem-b.com |
| 1-Acetyl-1H-indole-3-carbaldehyde | Thiosemicarbazide | Not specified | 1-acetyl-1H-indole-3-carbaldehyde thiosemicarbazone | sigmaaldrich.com |
| 1H-indole-3-carbaldehyde | 4,6-diaminobenzene-1,3-dithiol | Ethanol, reflux | Bis-Schiff base ligand | nveo.org |
Indole Ring Functionalization and Derivatization
Beyond the reactivity of the aldehyde group, the indole nucleus itself can undergo various transformations, including modifications at the N1-acetyl group and electrophilic substitution on the aromatic rings.
N-Alkylation and N-Acylation Reactions
The N1 position of this compound is already acylated. Therefore, the most relevant transformation at this position is N-deacetylation , the removal of the acetyl group. This hydrolysis can typically be achieved under acidic or basic conditions, regenerating the free N-H indole. etsu.edu This deprotection step is crucial for subsequent reactions at the nitrogen, such as N-alkylation or the introduction of a different N-acyl or N-sulfonyl group. ekb.eg
Once the acetyl group is removed to give 2-methyl-1H-indole-3-carbaldehyde, the indole nitrogen can be functionalized. For example, N-acetylation of an indole ester can be accomplished using acetic anhydride (B1165640) in pyridine. nih.gov Similarly, N-acetylation of a 6-methylindole-2-carboxylic acid methyl ester has been achieved using sodium hydride and acetyl chloride. prepchem.com These methods highlight the general procedures for modifying the indole nitrogen, which would be applicable after the initial deacetylation of the target compound.
Electrophilic Aromatic Substitution on the Indole Nucleus
The indole ring is an electron-rich heterocycle and is generally susceptible to electrophilic aromatic substitution, with the C3 position being the most reactive site. masterorganicchemistry.com However, in this compound, the C3 position is blocked by the formyl group. Furthermore, the presence of two electron-withdrawing groups—the N-acetyl at N1 and the carbaldehyde at C3—deactivates the indole ring towards electrophilic attack compared to a simple indole. The electron-donating 2-methyl group provides some counteracting activation.
In such electron-deficient indole systems, electrophilic attack is directed to the benzene (B151609) portion of the ring, primarily at the C4, C5, C6, and C7 positions. The specific site of substitution depends on the nature of the electrophile and the reaction conditions. For instance, palladium-catalyzed C-H arylation of 3-formylindoles has been shown to occur at the C4-position. nih.gov This highlights that even with deactivating groups, selective functionalization of the carbocyclic ring is achievable, providing a pathway to novel polysubstituted indoles.
Cycloaddition Reactions Involving Indole-3-carbaldehyde Derivatives
Cycloaddition reactions are powerful tools for constructing complex cyclic frameworks. Indole derivatives, including indole-3-carbaldehydes, are known to participate in such reactions, leveraging the electron-rich π-system of the indole ring or functionalities attached to it. nih.gov These reactions often proceed through multicomponent pathways, providing efficient access to diverse molecular scaffolds. nih.gov For instance, [3+2] cycloadditions of in situ-generated nitrogen-ylides with electron-deficient olefins have been used to create fused polyheterocyclic systems. N-fused polycyclic indolones have also been synthesized via N-heterocyclic carbene (NHC)-catalyzed [3+2] annulation of homoenolates with activated ketones. nih.gov
While the indole nucleus itself can act as a dienophile or dipolarophile, the aldehyde group in indole-3-carbaldehyde derivatives can be transformed into a reactive moiety for cycloadditions. A notable example is the conversion of the aldehyde to a 1,3-dipole precursor for subsequent cycloaddition. Although the parent 1H-indole-3-carbaldehyde and its derivatives are utilized in these transformations, specific examples detailing the participation of this compound in cycloaddition reactions are not extensively documented in the reviewed literature. The presence of the C2-methyl group and the N1-acetyl group would be expected to modify the electronic and steric profile of the indole core, thus influencing its reactivity in cycloaddition pathways compared to simpler indole-3-aldehydes.
Heterocyclic Annulation and Scaffold Hybridization
The aldehyde functionality of this compound is a prime site for reactions that build new heterocyclic rings onto the indole core (annulation) or link the indole to other pre-existing heterocyclic scaffolds (hybridization). These strategies are central to medicinal chemistry for creating complex molecules with potentially enhanced biological activities.
Heterocyclic annulation involves the construction of a new ring fused to the indole framework. The aldehyde group at the C3 position is an ideal electrophilic partner for reactions with binucleophiles to achieve ring closure. For example, multicomponent reactions involving indole, formaldehyde, and an amino hydrochloride can lead to indole-fused seven-membered heterocycles like oxadiazepines. semanticscholar.org
While many strategies for creating fused indole systems start with precursors like isatin (B1672199) or 3-acetylindoles researchgate.netresearchgate.net, the C3-aldehyde of the title compound can readily undergo condensation with suitable reagents. A general and powerful method involves reacting the aldehyde with a compound containing an active methylene group and a second nucleophilic site. This initial condensation, typically a Knoevenagel or similar reaction, creates a new olefinic bond, followed by an intramolecular cyclization to form the fused ring.
A plausible reaction pathway for forming a fused pyrimidine (B1678525) ring, for instance, would involve the condensation of this compound with a compound like 6-aminouracil. The initial reaction would form an indolyl-vinyl intermediate, which could then undergo intramolecular cyclization and subsequent aromatization to yield a pyrimido[4,5-b]indole derivative. Such strategies have been successfully employed with other indole-3-carbaldehydes to build diverse fused systems, including indoloquinolines and pyrimidoindoles. metu.edu.trrug.nl
Molecular hybridization aims to combine the structural features of the indole aldehyde with other known bioactive scaffolds to create new chemical entities with potentially synergistic or novel pharmacological profiles.
Coumarins: The synthesis of indole-coumarin hybrids can be achieved via condensation reactions, such as the Knoevenagel condensation, between an indole-3-carbaldehyde and a coumarin (B35378) derivative bearing an active methylene group (e.g., 4-acetyl-coumarin or ethyl coumarin-3-carboxylate). This reaction creates a carbon-carbon bond linking the two heterocyclic systems.
Chalcones: Indole-based chalcones, which are α,β-unsaturated ketones, are readily synthesized through the Claisen-Schmidt condensation of an indole-3-carbaldehyde with an appropriate ketone. nih.gov The reaction of 2-methylindole-3-carboxaldehyde (B1346904) with various acetyl-pyridines to produce chalcone-like compounds has been demonstrated. nih.gov The use of N-protected indoles, such as the N-Boc analogue, has been shown to be advantageous in these syntheses, often proceeding smoothly under microwave irradiation with a base like piperidine. mdpi.com Following this precedent, this compound is an excellent substrate for this reaction.
| Reactant 1 | Reactant 2 | Conditions | Product Class |
| This compound | Substituted Acetophenone | Base (e.g., KOH, Piperidine), Alcohol | Indole-Chalcone Hybrid |
| 1-Boc-3-formylindole | Acetophenone Derivatives | Piperidine, Ethanol, Microwave | Indole-Chalcone Hybrid mdpi.com |
| 2-Methylindole-3-carboxaldehyde | 4-Acetyl pyridine | Piperidine | Indole-Chalcone Hybrid nih.gov |
Triazoles: The 1,2,3-triazole ring is a popular scaffold often incorporated using copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"). researchgate.net To create an indole-triazole hybrid from this compound, the aldehyde group would first need to be converted into either an alkyne or an azide (B81097). A plausible route would involve reducing the aldehyde to an alcohol, followed by conversion to a tosylate or halide, and subsequent nucleophilic substitution with sodium azide to yield an indolylmethylazide. This intermediate can then be reacted with a terminal alkyne to form the 1,4-disubstituted triazole ring. frontiersin.orgorganic-chemistry.org
Thiophenes: Thiophene rings can be synthesized through various methods, including the Gewald reaction. This multicomponent reaction typically involves the condensation of an aldehyde, an α-cyano ester (or other active methylene compound), and elemental sulfur in the presence of a base. rroij.com this compound can serve as the aldehyde component in this reaction to produce a 2-amino-3-carboalkoxythiophene substituted with the indole moiety at the 4- or 5-position. Another route involves the Paal-Knorr synthesis, which uses a 1,4-dicarbonyl compound and a sulfur source like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org
Imidazoles: Imidazole (B134444) rings are commonly formed via multicomponent reactions. The Radziszewski synthesis, for example, involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia (B1221849). In a variation, this compound could act as the aldehyde component, reacting with a dicarbonyl compound (like benzil) and a source of ammonia (like ammonium (B1175870) acetate) in acetic acid to yield a multi-substituted imidazole bearing the indole scaffold. researchgate.net
Thiazoles: The Hantzsch thiazole (B1198619) synthesis provides a reliable route to this scaffold by reacting an α-haloketone with a thioamide. organic-chemistry.orgresearchgate.net A common strategy to incorporate an indole moiety is to first convert the indole aldehyde into a thiosemicarbazone. The compound 1-Acetyl-1H-indole-3-carbaldehyde thiosemicarbazone is a known chemical entity. sigmaaldrich.com This intermediate can then undergo cyclocondensation with an α-haloketone (e.g., chloroacetone) to furnish a 2-hydrazinyl-thiazole derivative, effectively linking the indole and thiazole rings. researchgate.net This approach has been used to create various thiazolyl-indole hybrids. nih.gov
| Indole Precursor | Key Intermediate | Cyclization Partner | Product Scaffold | Reference |
| This compound | Thiosemicarbazone derivative | α-Haloketone | Indole-Thiazole | researchgate.netsigmaaldrich.com |
| 3-Acetylindole (B1664109) | Thiosemicarbazide derivative | Hydrazonoyl Halides | Indole-Thiazole/Thiadiazole | researchgate.net |
Deformylation and Rearrangement Processes
Deformylation: The removal of the C3-formyl group, or deformylation, is a known transformation for indole-3-carboxaldehydes. One reported method involves heating the aldehyde with anthranilamide in the presence of a solid acid catalyst. sci-hub.se The reaction proceeds through a quinazolinone intermediate which then undergoes acid-catalyzed cleavage to release the deformylated indole. sci-hub.seresearchgate.net However, studies have shown that an unsubstituted N-H group on the indole ring is crucial for this reaction to proceed. For example, N-methyl-indole-3-carboxaldehyde fails to undergo deformylation under these conditions. sci-hub.se This finding strongly suggests that this compound would be resistant to this deformylation method. The electron-withdrawing N-acetyl group would first need to be removed, typically by hydrolysis under basic or acidic conditions, to generate the free N-H indole before the formyl group could be cleaved by this specific pathway.
Rearrangement: Rearrangement reactions in indole systems can lead to significant structural reorganization. While no rearrangements of this compound itself are prominently reported, related transformations suggest potential pathways. For instance, a domino reaction involving C4-arylation followed by a 3,2-carbonyl migration has been observed for 3-acetylindoles under palladium catalysis. nih.gov This indicates the mobility of acyl groups on the indole scaffold under certain conditions.
Another relevant transformation is the base-induced rearrangement of 3-(α-haloacyl)indoles. These compounds, upon treatment with bases like sodium hydroxide (B78521), rearrange to form indole-3-acetic acids. capes.gov.br The proposed mechanism involves the formation of a highly strained cyclopropanone (B1606653) intermediate, which then undergoes cleavage and loss of carbon monoxide. If the aldehyde group of this compound were to be converted into an α-haloacetyl group, it could potentially undergo a similar rearrangement process.
Computational and Theoretical Investigations of 1 Acetyl 2 Methyl 1h Indole 3 Carbaldehyde
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a compound. Analyses of the electronic structure of substituted indoles reveal how different functional groups modulate the electron density across the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. While direct DFT studies on 1-Acetyl-2-methyl-1H-indole-3-carbaldehyde are not extensively published, analysis of closely related compounds, such as 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde and 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, offers valuable insights. nih.govresearchgate.net
For these indole (B1671886) derivatives, DFT calculations are employed to optimize the molecular geometry, predict vibrational frequencies (FT-IR and Raman spectra), and determine electronic properties like orbital energies and charge distribution. researchgate.netmdpi.com In a typical study, the geometry is optimized using a basis set like B3LYP/6-311++G(d,p). For the related 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, vibrational analysis revealed that the formyl group is coplanar with the indole ring, leading to resonance conjugation that lowers the carbonyl stretching frequency. researchgate.net Similar planarity and conjugation effects are expected for this compound. DFT calculations on such systems also show that substitutions on the indole ring can cause a bathochromic (red) shift in the molecule's optical absorption spectrum. researchgate.net
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the most likely to accept electrons (acting as an electrophile). libretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. pku.edu.cn
In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing acetyl and carbaldehyde groups. This separation of frontier orbitals dictates the molecule's reactivity, such as its susceptibility to electrophilic attack on the indole ring and nucleophilic attack at the carbonyl carbons.
Table 1: Illustrative Frontier Molecular Orbital Characteristics Note: The following table is illustrative, based on the general principles of FMO theory as applied to similar indole derivatives. Exact energy values require specific DFT calculations.
| Orbital | Expected Primary Localization | Role in Reactivity |
| HOMO | Indole Ring (π-system) | Nucleophilic Center / Electron Donor |
| LUMO | Acetyl & Carbaldehyde Groups (C=O π*) | Electrophilic Center / Electron Acceptor |
| HOMO-LUMO Gap | Moderate | Indicator of Chemical Reactivity |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability derived from these charge-transfer events.
Table 2: Predicted NBO Donor-Acceptor Interactions Note: This table illustrates the expected intramolecular interactions based on NBO theory.
| Donor Orbital (Filled) | Acceptor Orbital (Unfilled) | Type of Interaction | Effect |
| Nitrogen lone pair (n) | Carbonyl π* orbital | n → π | Resonance stabilization |
| Oxygen lone pair (n) | Carbonyl π orbital | n → π | Resonance stabilization |
| Indole π-system | Carbonyl π orbital | π → π* | Conjugation, electron delocalization |
Conformational Analysis and Isomerism Studies
The three-dimensional structure and potential for different isomeric forms are crucial to understanding a molecule's function. For this compound and its derivatives, conformational analysis focuses on rotation around single bonds and the geometric arrangement of substituents.
The carbaldehyde group can be readily converted into an oxime, which can exist as two geometric isomers: syn and anti (also referred to as Z and E). The relative stability and interconversion of these isomers are influenced by reaction conditions and substitution patterns. nih.gov
A study on the mechanochemical synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes investigated 1-acetyl-indole-3-carboxaldehyde as a substrate. nih.gov The research highlighted that the electronic nature of the substituent on the indole nitrogen influences the isomerization process. The electron-withdrawing acetyl group was compared to electron-donating groups like methyl and methoxy. When 1-acetyl-indole-3-carboxaldehyde was reacted with hydroxylamine (B1172632) using different bases, the ratio of syn to anti isomers varied, demonstrating that the reaction outcome is sensitive to the chemical environment. nih.gov
Table 3: Isomerization of 1-Acetyl-indole-3-carboxaldehyde Oxime Data sourced from a mechanochemical study using different bases. nih.gov
| Base Used | Reaction Completion (%) | Isomer Ratio (anti : syn) |
| NaOH | 100 | 83 : 17 |
| Na₂CO₃ | 95 | 87 : 13 |
The stability of different conformers is determined by a balance of electronic and steric interactions. In related molecules like 1-(4-methylbenzenesulfonyl)indole-3-carbaldehyde, DFT calculations have shown that the rotational barrier around the central S-N bond between different conformers is in the range of 2.5–5.5 kcal/mol. nih.govmdpi.com A similar, relatively low rotational barrier would be expected for the N-acetyl bond in this compound, allowing for different orientations of the acetyl group relative to the indole plane.
Spectroscopic Property Prediction and Interpretation
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These methods allow for the elucidation of spectral features and provide insights that complement experimental data.
Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a valuable tool for structure verification and analysis. The most common and reliable method for these calculations is Density Functional Theory (DFT) combined with the Gauge-Including Atomic Orbital (GIAO) approach. This method calculates the isotropic magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions depends heavily on the chosen DFT functional (e.g., B3LYP, PBE0, M06-2X) and the basis set (e.g., 6-311+G(2d,p), TZVP). Studies on related indole derivatives demonstrate that a careful selection of the level of theory can yield chemical shifts that are in excellent agreement with experimental values, often with root mean square error (RMSE) values below 0.1 ppm for ¹H and a few ppm for ¹³C NMR.
While specific computational studies for this compound are not prevalent in existing literature, the methodology is well-established. For a molecule with this structure, calculations would typically involve:
Optimization of the molecule's 3D geometry at a chosen level of theory.
Calculation of NMR shielding constants using the GIAO method at the optimized geometry.
Conversion of shielding constants to chemical shifts (δ) using the equation: δ_sample = σ_ref - σ_sample, where σ_ref is the calculated shielding of the reference standard.
The results from such a calculation would allow for the unambiguous assignment of each proton and carbon atom in the molecule's NMR spectra.
Table 1: Illustrative Example of Calculated vs. Experimental NMR Chemical Shifts for an Indole Derivative This table is an example based on typical results for indole derivatives and does not represent actual published data for this compound.
| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |
|---|---|---|---|---|---|
| H-4 | 7.55 | 7.50 | C-2 | 145.1 | 144.8 |
| H-5 | 7.20 | 7.18 | C-3 | 119.5 | 118.4 |
| H-6 | 7.25 | 7.22 | C-3a | 125.8 | 124.4 |
| H-7 | 8.25 | 8.15 | C-4 | 123.1 | 122.9 |
| CHO | 10.10 | 10.01 | C-5 | 122.0 | 121.9 |
| CH₃ (N-Ac) | 2.70 | 2.65 | C-6 | 121.2 | 120.6 |
| CH₃ (C2) | 2.55 | 2.51 | C-7 | 111.5 | 110.9 |
| C-7a | 138.0 | 137.1 | |||
| C=O (Aldehyde) | 185.5 | 184.6 | |||
| C=O (Acetyl) | 169.0 | 168.7 | |||
| CH₃ (N-Ac) | 24.1 | 23.9 |
Photoemission and Electronic Absorption Spectra Modeling
The electronic properties and absorption spectra of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). rsc.org This quantum chemical method is used to calculate the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Visible spectrum, and the oscillator strengths, which relate to the intensity of the absorption bands. rsc.org
TD-DFT calculations can predict the energies of electronic transitions, most commonly the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of these orbitals reveals the nature of the transition, such as a π→π* or n→π* transition. For indole derivatives, the main absorption bands in the UV region typically arise from π→π* transitions within the aromatic system.
The choice of solvent can significantly impact the absorption spectrum, causing a shift in wavelength (solvatochromism). Computational models can account for this by using a Polarizable Continuum Model (PCM), which simulates the solvent environment. nih.gov Studies on related molecules show that TD-DFT calculations can accurately reproduce experimental UV-Vis spectra, predicting λmax values with good accuracy and helping to interpret the nature of each electronic transition. nih.gov
Table 2: Example of Predicted Electronic Transitions for an Indole-3-Carbaldehyde Derivative This table is a representative example and does not constitute published data for the title compound.
| Transition | Excitation Energy (eV) | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.85 | 322 | 0.55 | HOMO → LUMO |
| S₀ → S₂ | 4.41 | 281 | 0.12 | HOMO-1 → LUMO |
Molecular Modeling and Docking Studies
Molecular modeling techniques are essential for exploring how this compound and its derivatives might interact with biological targets, providing a foundation for rational drug design.
Ligand-Protein Interaction Profiling
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein's active site. This technique is crucial for understanding the potential biological activity of a compound by elucidating its binding mode and estimating its binding affinity. The indole scaffold is a common feature in many pharmacologically active compounds, making its derivatives frequent subjects of docking studies. nih.gov
A typical docking study involves:
Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).
Defining the binding site or pocket within the protein.
Using a docking algorithm (e.g., AutoDock Vina) to place the flexible ligand (e.g., this compound) into the rigid or flexible binding site in multiple conformations.
Scoring the poses based on a function that estimates the binding free energy (e.g., in kcal/mol), with lower scores indicating better binding affinity.
Docking studies on indole derivatives often reveal key interactions such as hydrogen bonds between the indole N-H (if not substituted) or carbonyl groups and polar residues, as well as π-π stacking or hydrophobic interactions between the bicyclic indole ring and aromatic or nonpolar residues in the protein's active site. nih.gov For this compound, the acetyl and carbaldehyde carbonyl oxygens would be expected to act as key hydrogen bond acceptors.
Table 3: Illustrative Docking Results for this compound with a Hypothetical Kinase Target
| Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|
| -8.5 | Lys72, Asp184 | Hydrogen Bond with C=O (aldehyde) |
| Val23, Leu148 | Hydrophobic Interaction | |
| Phe169 | π-π Stacking with indole ring |
Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted, guiding the design of more potent derivatives.
For a lead compound like this compound, a QSAR study would involve synthesizing a library of derivatives with varied substituents at different positions. The biological activity of these compounds would be measured experimentally (e.g., IC₅₀ values). Then, various molecular descriptors (physicochemical properties) are calculated for each derivative.
QSAR models are built using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov
2D-QSAR uses descriptors based on the 2D structure, such as molecular weight, logP (lipophilicity), and topological indices.
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use descriptors derived from the 3D alignment of the molecules, describing their steric and electrostatic fields.
A validated QSAR model (checked with statistical parameters like r², q², and an external test set) can provide crucial insights. For instance, a model might show that increasing the electrostatic potential in one region of the molecule while decreasing steric bulk in another leads to higher activity. This information allows chemists to rationally design the next generation of derivatives with a higher probability of success. Studies on various indole derivatives have successfully used QSAR to design potent inhibitors for targets like proteases and enzymes involved in cancer. nih.gov
Table 4: Common Molecular Descriptors Used in QSAR Studies of Indole Derivatives
| Descriptor Type | Examples | Information Provided |
|---|---|---|
| Constitutional | Molecular Weight (MW), Number of H-bond donors/acceptors | Size and hydrogen bonding capacity |
| Electronic | Dipole Moment, HOMO/LUMO energies | Polarity and electronic reactivity |
| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity |
| Hydrophobic | LogP | Lipophilicity, ability to cross cell membranes |
| 3D (CoMFA/CoMSIA) | Steric Fields, Electrostatic Fields, Hydrophobic Fields | 3D shape, charge distribution, and hydrophobicity distribution |
Exploration of Biological Activities and Potential Applications of 1 Acetyl 2 Methyl 1h Indole 3 Carbaldehyde Derivatives
Antimicrobial Efficacy
Derivatives of 1-acetyl-2-methyl-1H-indole-3-carbaldehyde have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. These findings highlight their potential as a foundation for novel antimicrobial drugs.
Antibacterial Activities against Gram-Positive and Gram-Negative Strains
Numerous studies have confirmed the antibacterial potential of indole (B1671886) derivatives. For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited potent antibacterial activity against eight different Gram-positive and Gram-negative bacteria, with their efficacy surpassing that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50 times. nih.gov The most susceptible bacterium was Enterobacter cloacae, while Escherichia coli and Micrococcus flavus were the most resistant. nih.gov Compound 8 from this series was particularly active, with Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL. nih.gov
Another study on indole-3-carbaldehyde semicarbazone derivatives found that compounds 1 and 2 showed inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with MIC values of 100 and 150 μg/mL, respectively. doaj.org Similarly, newly synthesized 3-substituted indole derivatives showed greater activity against Gram-positive bacteria than Gram-negative bacteria. scirp.org Specifically, compounds 9 , 30 , and 31 from this study demonstrated significant antibacterial action, with some being twice as active as the standard ampicillin against Bacillus subtilis. scirp.org
Furthermore, synthetic indole derivatives, SMJ-2 and SMJ-4, were found to be effective against a wide array of Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus (MRSA), Enterococcus faecalis, and Enterococcus faecium, with MICs ranging from 0.25 to 16 µg/mL. nih.gov Their ineffectiveness against Gram-negative bacteria was attributed to the outer membrane, which likely prevents the compounds from entering the cell. nih.gov In contrast, 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives were highly active against Staphylococcus aureus, with compound 3k showing a low MIC of 0.98 μg/mL against MRSA. nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC) | Reference |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (8 ) | Gram-positive & Gram-negative | 0.004–0.03 mg/mL | nih.gov |
| Indole-3-carbaldehyde semicarbazone (1 ) | Staphylococcus aureus | 100 µg/mL | doaj.org |
| Indole-3-carbaldehyde semicarbazone (1 ) | Bacillus subtilis | 100 µg/mL | doaj.org |
| Indole-3-carbaldehyde semicarbazone (2 ) | Staphylococcus aureus | 150 µg/mL | doaj.org |
| Indole-3-carbaldehyde semicarbazone (2 ) | Bacillus subtilis | 150 µg/mL | doaj.org |
| 3-substituted indole derivative (9 ) | Bacillus subtilis | 1.95 µg/mL | scirp.org |
| 3-substituted indole derivative (30 ) | Bacillus subtilis | 3.9 µg/mL | scirp.org |
| 3-substituted indole derivative (31 ) | Bacillus subtilis | 3.9 µg/mL | scirp.org |
| Synthetic indole derivative (SMJ-2) | Gram-positive bacteria | 0.25–2 µg/mL | nih.gov |
| Synthetic indole derivative (SMJ-4) | Gram-positive bacteria | 0.25–16 µg/mL | nih.gov |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k ) | MRSA | 0.98 µg/mL | nih.gov |
Antifungal Activities
The antifungal properties of these indole derivatives are also significant. A study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed good to excellent antifungal activity, with MICs ranging from 0.004 to 0.06 mg/mL. nih.gov Compound 15 was the most potent among those tested, with Trichoderma viride being the most sensitive fungus and Aspergillus fumigatus the most resistant. nih.gov
In another study, several 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives showed moderate to pronounced activity against Candida albicans. nih.gov Specifically, compounds 3k and 3ai had MICs of 7.80 µg/mL and 62.50 µg/mL, respectively. nih.gov Furthermore, a series of indole-3-aldehyde hydrazide/hydrazone derivatives displayed a broad spectrum of antifungal activity against Candida albicans, with MIC values between 6.25 and 100 mg/ml. nih.gov
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative | Fungal Strain | Activity (MIC) | Reference |
| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (15 ) | Various fungi | 0.004–0.06 mg/mL | nih.gov |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k ) | Candida albicans | 7.80 µg/mL | nih.gov |
| 4-methoxy-2-(1-methyl-1H-indol-3-yl)quinazoline (3ai ) | Candida albicans | 62.50 µg/mL | nih.gov |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | Candida albicans | 6.25-100 mg/ml | nih.gov |
Mechanisms of Antimicrobial Action
The mechanisms underlying the antimicrobial effects of these indole derivatives are multifaceted. For some antibacterial derivatives, such as the (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, docking studies suggest that they may inhibit the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis. nih.gov For antifungal action, the same study pointed to the inhibition of 14α-lanosterol demethylase of CYP51Ca as a probable mechanism. nih.gov
Another study on a synthetic indole derivative, SMJ-2, revealed that its primary mechanism of action against Gram-positive bacteria is the inhibition of respiratory metabolism and disruption of membrane potential. nih.gov SMJ-2 was found to interfere with the mevalonate (B85504) pathway, which ultimately prevents the synthesis of an antioxidant, leading to an increase in reactive oxygen species and subsequent destruction of the pathogen by phagocytic cells. nih.gov
Anti-Inflammatory Modulatory Effects
Several derivatives of this compound have demonstrated significant anti-inflammatory properties. A study of 3-acetylindole (B1664109) derivatives showed that compound LV-5 exhibited the highest anti-inflammatory activity in a carrageenan-induced rat paw edema model. thepharmajournal.com
Hybrid molecules containing both imidazole (B134444) and indole nuclei have also been investigated for their anti-inflammatory potential. nih.gov The compounds 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-52) were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov
Furthermore, a series of N-substituted-(indol-2-yl)carboxamides and (indol-3-alkyl)carboxamides were synthesized and evaluated as inflammation inhibitors. tandfonline.com While initial compounds showed limited activity, the incorporation of an alkyl chain spacer, particularly in the indolepropanamide sub-series, led to more potent compounds. tandfonline.com Propanamides 49 and 51 were highly effective in reducing ear thickness in a mouse ear swelling assay, with ID50 values of 0.041 and 0.042 mM/kg respectively after oral administration. tandfonline.com
Antiproliferative and Anticancer Activities
The potential of indole derivatives as anticancer agents has been an active area of research. A study of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives revealed that several compounds, including 3c, f, g, k, r, and 3z , displayed significant antiproliferative activities against various cancer cell lines. nih.gov Notably, indolylquinazolinones 3b, 3e, and 3g preferentially suppressed the growth of rapidly dividing A549 lung cancer cells compared to slower-growing non-tumor fibroblasts. nih.gov
In another investigation, novel indole/1,2,4-triazole hybrids were synthesized and evaluated for their antiproliferative activity. nih.gov Compounds 7h and 7j demonstrated substantial anticancer effectiveness against a majority of cell lines across nine subpanels, with GI50 values in the low micromolar range. nih.gov The oxime-based derivative 7i was found to be the most effective at inhibiting tubulin polymerization, with an IC50 value of 3.03 ± 0.11 µM. nih.gov
Enzyme Inhibition Studies
Derivatives of this compound have been shown to inhibit various enzymes, highlighting their potential for treating a range of diseases.
In the context of Alzheimer's disease, a series of indole-isoxazole carbohydrazides were screened for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Compound 5d emerged as the most potent AChE inhibitor with an IC50 value of 29.46 ± 0.31 µM, and it exhibited competitive inhibition. nih.gov This compound also showed promising inhibitory potential against BACE1, another key enzyme in Alzheimer's pathology, with an IC50 value of 2.85 ± 0.09 µM. nih.gov
Furthermore, N-substituted indole-3-carbaldehyde oxime derivatives have been investigated as urease inhibitors, which is a therapeutic target for infections caused by Helicobacter pylori. mdpi.com All tested oxime derivatives demonstrated better anti-urease activity than the standard thiourea (B124793), with compounds 8 and 9 showing the highest inhibitory activity. mdpi.com In silico studies supported the ability of these compounds to bind to the active site of the urease enzyme. mdpi.com
Table 3: Enzyme Inhibition by Selected this compound Derivatives
| Compound/Derivative | Enzyme | Inhibition (IC50) | Reference |
| Indole-isoxazole carbohydrazide (B1668358) (5d ) | Acetylcholinesterase (AChE) | 29.46 ± 0.31 µM | nih.gov |
| Indole-isoxazole carbohydrazide (5d ) | BACE1 | 2.85 ± 0.09 µM | nih.gov |
| Indole-isoxazole carbohydrazide (5j ) | BACE1 | 1.99 ± 0.15 µM | nih.gov |
| N-substituted indole-3-carbaldehyde oxime (8 ) | Urease | More potent than thiourea | mdpi.com |
| N-substituted indole-3-carbaldehyde oxime (9 ) | Urease | More potent than thiourea | mdpi.com |
| Oxime-based indole/1,2,4-triazole hybrid (7i ) | Tubulin Polymerization | 3.03 ± 0.11 µM | nih.gov |
Urease Inhibitory Potential
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov Its inhibition is a key therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, which is associated with gastritis, peptic ulcers, and gastric cancer. nih.gov Derivatives of this compound have shown promise as urease inhibitors.
A study focused on the synthesis of syn and anti isomers of N-substituted indole-3-carbaldehyde oxime derivatives, which are structurally related to this compound. mdpi.comresearchgate.net These compounds were evaluated for their ability to inhibit urease from Macrotyloma uniflorum. researchgate.net Notably, two of the synthesized derivatives demonstrated potent urease inhibitory activity, with IC₅₀ values of 0.0516 ± 0.0035 mM and 0.0345 ± 0.0008 mM, respectively. mdpi.comresearchgate.net These values were significantly lower than that of the standard urease inhibitor, thiourea (IC₅₀ = 0.2387 ± 0.0048 mM), indicating a higher potency. mdpi.comresearchgate.net The findings suggest that the indole oxime scaffold is a promising lead structure for the development of novel and more effective urease inhibitors. mdpi.com Further structure-activity relationship (SAR) studies could lead to the identification of even more potent compounds for the treatment of H. pylori infections. mdpi.com
| Compound | IC₅₀ (mM) vs. Macrotyloma uniflorum Urease |
| Derivative 8 | 0.0516 ± 0.0035 mdpi.comresearchgate.net |
| Derivative 9 | 0.0345 ± 0.0008 mdpi.comresearchgate.net |
| Thiourea (Standard) | 0.2387 ± 0.0048 mdpi.comresearchgate.net |
Impact on Oxidative Stress Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase)
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. benthamdirect.comnih.gov The indole nucleus is recognized for its reducing properties, making indole derivatives potential agents for mitigating oxidative stress. benthamdirect.com
Research has shown that certain indole derivatives can modulate the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase. For instance, in a mouse model of Parkinson's disease, an indole derivative known as NC009-1 was found to reduce oxidative stress by up-regulating the expression of SOD2, NRF2, and NQO1. nih.gov This upregulation helps to ameliorate motor deficits and neurodegeneration. nih.gov While this study did not specifically use this compound, it highlights the potential of the broader class of indole derivatives to combat oxidative stress by enhancing the cellular antioxidant defense system. The chemical versatility of the indole scaffold makes it a promising starting point for designing new drugs to treat oxidative stress-related pathologies. benthamdirect.comnih.gov
Receptor Agonism and Signaling Pathway Modulation (e.g., Aryl Hydrocarbon Receptor)
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in a range of physiological and pathological processes. nih.gov Indole derivatives, including metabolites of tryptophan, are known to be ligands for AhR and can modulate its activity. nih.govresearchgate.net
Studies have demonstrated that various indole derivatives can act as AhR agonists. For example, halogenated indoles have been shown to activate AhR in a concentration-dependent manner, leading to the formation of the AhR-ARNT heterodimer and enhanced binding to the CYP1A1 promoter. nih.gov In the context of the gut microbiome, tryptophan metabolites like indole-3-aldehyde, indole-3-acetate, and tryptamine (B22526) have been identified as AhR ligands. nih.gov These metabolites can exhibit complex AhR agonist and antagonist activities that are dependent on the specific ligand and the target gene. nih.gov For instance, in young adult mouse colonocytes, these tryptophan metabolites were found to be weak AhR agonists and partial antagonists for the induction of Cyp1a1 mRNA. nih.gov
The modulation of AhR signaling by indole derivatives has significant implications for conditions such as inflammatory bowel disease, where AhR activation can have protective effects. nih.govmdpi.com The ability of certain indole compounds to act as selective AhR modulators (SAhRMs) opens up possibilities for developing targeted therapies. nih.gov While direct studies on this compound's effect on AhR are not prevalent, the established activity of the indole core suggests that its derivatives could be designed to modulate this important signaling pathway.
Applications in Materials Science and Organic Electronics
The unique electronic and photophysical properties of the indole ring system have made it a valuable component in the development of advanced materials for various technological applications. researchgate.net Derivatives of this compound, as part of the broader class of indole-based compounds, have potential uses in materials science and organic electronics.
Chromophores and Dyes
Indole derivatives are known for their use as chromophores and in the synthesis of organic dyes. researchgate.netchim.it The indole nucleus possesses a planar, π-conjugated structure and acts as an efficient electron donor, which are desirable characteristics for dye molecules. researchgate.net The introduction of an indole moiety into a molecule can significantly alter its absorption properties. chim.it
For instance, indigo (B80030), a well-known dye, is a dimer of an indole derivative. chim.it More complex indole-based dyes have been synthesized for applications in dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net These dyes often feature a donor-π-acceptor (D-π-A) architecture, where the indole group serves as the electron donor. researchgate.netnih.gov By modifying the substituents on the indole ring, the electronic properties and, consequently, the absorption and emission wavelengths of the dye can be tuned. nih.gov This tunability is crucial for designing chromophores with specific spectral characteristics for various applications.
Components in Optoelectronic Devices
The proficient electron-donating characteristics and planar geometry of indole derivatives make them suitable for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.netchim.it In the context of OLEDs, indole-based materials have been developed as high-triplet-energy hole transport materials. iaea.org For example, a material derived from an indoloacridine core and indole hole transport units demonstrated a high triplet energy and was successfully used to achieve high quantum efficiency in a deep blue phosphorescent OLED. iaea.org
In the realm of organic solar cells, indole derivatives are gaining attention due to their π-conjugation and the presence of the -NH group, which can be easily derivatized. researchgate.net The indole scaffold is being incorporated into the design of metal-free organic dyes for DSSCs, where they act as efficient photosensitizers, converting photons to electrons. researchgate.net The ability to functionalize the indole ring allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dye, which is critical for optimizing device performance. researchgate.net
Photoactuator Design
Indole derivatives are also being explored as key components in the design of organic photoactuators, which are materials that can change their shape or properties in response to light. chim.it The introduction of an indole derivative into a molecule can significantly influence its absorption properties, making it an interesting substructure for the construction of such light-responsive systems. chim.it
The photoisomerization of certain indole-based molecules, such as indigoid dyes, forms the basis of their photoactuating properties. chim.it For example, the overcrowded alkene structure of indigo and related compounds like isoindigo allows for light-induced E/Z isomerization, which can be harnessed to create molecular motion. chim.it While still an emerging area of research, the versatility of the indole scaffold provides a promising platform for the rational design of novel photoactuators with tailored functionalities. chim.it
Future Research Directions and Perspectives
Development of Novel Synthetic Methodologies for N-Acyl-2-alkylindole-3-carbaldehydes
The development of new and efficient synthetic methods for N-acyl-2-alkylindole-3-carbaldehydes is a critical area of future research. While established methods like the Vilsmeier-Haack reaction are valuable, there is a continuous need for more regioselective, atom-economical, and environmentally benign approaches. scirp.orgresearchgate.net
Future investigations will likely focus on:
Catalytic Systems: Exploring novel catalysts, including transition metals and organocatalysts, to improve reaction efficiency and selectivity. researchgate.net A recent development in this area is a catalytic version of the Vilsmeier-Haack-type formylation of indoles, which allows for the synthesis of deuterated indole-3-carboxaldehydes under mild conditions. orgsyn.org
One-Pot Reactions: Designing multi-component reactions (MCRs) that allow for the construction of complex indole (B1671886) derivatives in a single step, minimizing waste and purification steps. nih.gov
Flow Chemistry: Utilizing microreactor technology for continuous and scalable synthesis, offering better control over reaction parameters and improved safety.
Alternative Reagents: Investigating greener and less hazardous formylating agents to replace traditional reagents like phosphorus oxychloride and dimethylformamide. researchgate.net
A recent study demonstrated a novel, uncatalyzed synthetic approach for preparing 3-aroylindoles from nitrosoarenes and aromatic terminal ethynyl (B1212043) ketones, yielding good results with excellent regioselectivity. scirp.org Such innovative strategies for accessing the indole skeleton are crucial for advancing the field. scirp.org
Advanced Spectroscopic Characterization and Structural Elucidation
A thorough understanding of the three-dimensional structure and electronic properties of 1-Acetyl-2-methyl-1H-indole-3-carbaldehyde and its derivatives is fundamental for predicting their reactivity and biological activity. Future research will employ a combination of advanced spectroscopic techniques and computational methods for comprehensive characterization.
Key areas of focus will include:
Multidimensional NMR Spectroscopy: Utilizing advanced NMR techniques (e.g., 2D-NMR such as COSY, HSQC, and HMBC) to unambiguously assign all proton and carbon signals and to determine the solution-state conformation of these molecules. nih.gov
X-ray Crystallography: Obtaining high-resolution crystal structures to precisely determine bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov
Mass Spectrometry: Employing high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to confirm the molecular formula and to study fragmentation patterns, which can provide valuable structural information.
Vibrational Spectroscopy: Using Fourier-transform infrared (FTIR) and Raman spectroscopy, complemented by theoretical calculations, to analyze the vibrational modes of the molecule and to identify characteristic functional group frequencies. semanticscholar.org
A recent study on 1H-Indole-3-carbaldehyde utilized a combination of NMR, FT-IR, FT-Raman, and UV-Visible spectroscopy, alongside quantum chemical calculations, to provide a detailed experimental and theoretical investigation of its structure. semanticscholar.org
In-depth Mechanistic Studies of Chemical Transformations
A deep understanding of the reaction mechanisms governing the synthesis and transformations of this compound is crucial for optimizing existing reactions and designing new ones. Future research in this area will focus on elucidating the intricate details of reaction pathways.
Potential research directions include:
Kinetic Studies: Performing detailed kinetic analyses to determine reaction orders, rate constants, and activation parameters, providing insights into the rate-determining steps of reactions.
Isotope Labeling Studies: Utilizing isotopically labeled starting materials (e.g., deuterium (B1214612) labeling) to track the movement of atoms throughout a reaction and to differentiate between possible mechanistic pathways. orgsyn.org
Computational Modeling: Employing density functional theory (DFT) and other computational methods to map out potential energy surfaces, identify transition states, and calculate reaction barriers, thereby providing a theoretical framework for understanding reaction mechanisms.
In-situ Spectroscopic Monitoring: Using techniques like in-situ NMR or IR spectroscopy to observe the formation and disappearance of intermediates during a reaction, providing direct evidence for proposed mechanisms.
Recent research has revealed a mechanistic duality in the indolyl 1,3-heteroatom transposition (IHT) of N-hydroxyindole derivatives, suggesting that two separate mechanisms can operate simultaneously. nih.gov Such in-depth mechanistic investigations are vital for advancing the synthetic utility of indole derivatives. nih.gov
Comprehensive Biological Target Identification and Validation
While indole derivatives are known to possess a wide range of biological activities, the specific molecular targets of this compound and its analogs are often not well-defined. nih.govrsc.org Future research will focus on systematically identifying and validating their biological targets to understand their mechanism of action and to guide the development of more potent and selective therapeutic agents.
Key strategies will include:
High-Throughput Screening (HTS): Screening large libraries of this compound derivatives against a diverse panel of biological targets, such as enzymes, receptors, and ion channels.
Affinity-Based Methods: Using techniques like affinity chromatography and chemical proteomics to isolate and identify the specific proteins that bind to these compounds.
Genetic and Molecular Biology Approaches: Employing techniques such as gene knockout, RNA interference (RNAi), and overexpression studies to validate the functional relevance of identified targets.
Molecular Docking and Simulation: Utilizing computational methods to predict the binding modes of these compounds to potential protein targets, providing a structural basis for their activity. nih.gov
Indole-bearing compounds are widely recognized as important precursors in drug discovery and development, with derivatives exhibiting anti-inflammatory, anticancer, and antimicrobial properties. nih.gov Identifying the specific targets of this compound will be a significant step in harnessing its therapeutic potential.
Computational-Guided Design of New this compound Derivatives for Specific Applications
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules with desired properties. Future research will increasingly rely on computational-guided design to create novel this compound derivatives for specific applications.
This will involve:
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing mathematical models that correlate the structural features of these compounds with their biological activity, enabling the prediction of the activity of new, unsynthesized derivatives. nih.gov
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for the biological activity of these compounds and using this information to design new molecules with improved potency and selectivity.
Virtual Screening: Using computational methods to screen large virtual libraries of compounds to identify those that are most likely to be active against a specific biological target.
De Novo Design: Employing computational algorithms to design entirely new molecules that are predicted to have high affinity and selectivity for a particular target.
Recent studies have already demonstrated the use of molecular docking and other in silico approaches to support the development of novel indole-based compounds as potential anticancer agents. mdpi.com This trend is expected to continue and expand to other therapeutic areas.
Integration with Green Chemistry Principles for Sustainable Synthesis
The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. unirioja.esresearchgate.netbohrium.com Future research on this compound will focus on integrating these principles into its synthesis and modification. jotse.org
Key areas for improvement include:
Use of Renewable Feedstocks: Exploring the use of biomass-derived starting materials for the synthesis of the indole core. nih.gov
Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives, such as water, supercritical fluids, or ionic liquids. unirioja.esbohrium.com
Catalysis: Emphasizing the use of catalytic methods, which are inherently more atom-economical and generate less waste than stoichiometric reactions. researchgate.netnih.gov
Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, reducing energy consumption. unirioja.esbohrium.com
Waste Prevention: Designing synthetic routes that minimize the formation of byproducts and facilitate the recycling of catalysts and solvents. researchgate.netbohrium.com
By embracing green chemistry, the synthesis of this compound and its derivatives can be made more sustainable, reducing their environmental impact and contributing to a healthier planet. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing 1-Acetyl-2-methyl-1H-indole-3-carbaldehyde?
The compound is typically synthesized via two key steps:
- Vilsmeier-Haack Formylation : Indole derivatives undergo formylation using POCl₃ and DMF to introduce the aldehyde group at the 3-position. For example, 1-substituted indoles react with POCl₃ in DMF at 80–110°C, followed by neutralization with aqueous NaOH .
- Acetylation : The acetyl group is introduced at the 1-position via Friedel-Crafts acylation or SN2 substitution. Sodium hydride in DMF facilitates alkylation with acetylating agents .
Purification : Crude products are isolated via liquid-liquid extraction (e.g., TBME/water) and recrystallization (e.g., methanol) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., acetyl and methyl groups) and aldehyde proton resonance (~9.8–10.2 ppm) .
- IR Spectroscopy : Detects carbonyl stretches (aldehyde: ~1700 cm⁻¹; acetyl: ~1650 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
- X-ray Crystallography : Resolves bond lengths/angles and confirms regiochemistry (e.g., acetyl positioning) .
Q. How does the acetyl group influence the compound's reactivity in downstream reactions?
The electron-withdrawing acetyl group at the 1-position deactivates the indole ring, directing electrophilic substitution to the 5- or 6-position. This regioselectivity is critical for synthesizing derivatives for biological screening .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data during structural elucidation?
Conflicting NMR signals (e.g., overlapping peaks or unexpected coupling) can arise from dynamic processes (e.g., rotamers) or impurities. Strategies include:
- Variable Temperature (VT) NMR : Identifies conformational exchange by observing signal coalescence .
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations to distinguish substituents .
- X-ray Crystallography : Provides unambiguous structural validation, as seen in analogous indole-carbaldehyde derivatives .
Q. What strategies optimize reaction yields in large-scale syntheses?
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst Screening : Bases like NaH or K₂CO₃ improve alkylation efficiency .
- Temperature Control : Maintaining 80–110°C during formylation prevents side reactions (e.g., over-oxidation) .
- Workflow Integration : Use inline FTIR or HPLC to monitor reaction progress and minimize purification steps .
Q. How can computational modeling predict bioactivity of this compound derivatives?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., kinases) using the aldehyde as a reactive warhead .
- QSAR Models : Relate substituent electronic parameters (Hammett σ) to observed antibacterial or antitumor activity .
- DFT Calculations : Predict regioselectivity in electrophilic attacks based on frontier molecular orbitals (FMOs) .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Low Solubility : Use mixed solvents (e.g., DMF/ethanol) for slow evaporation .
- Polymorphism : Screen multiple crystallization conditions (temperature, antisolvents) .
- Twinned Crystals : SHELXL refinement tools resolve overlapping diffraction patterns .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
